alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-
Description
α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- (CAS: 17682-70-1), commonly referred to as 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose or "sorbose diacetonide," is a protected derivative of L-sorbose. Its molecular formula is C₁₂H₂₀O₆ (molecular weight: 276.28 g/mol), featuring isopropylidene groups at the 2,3- and 4,6-positions of the furanose ring . This compound is widely utilized as a chiral intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals, due to its rigid bicyclic structure and stereochemical stability.
Properties
IUPAC Name |
(3aS,5S,6R,6aS)-3a,5-bis(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-8(2)14-7-6(12)5(3-10)13-9(7,4-11)15-8/h5-7,10-12H,3-4H2,1-2H3/t5-,6+,7-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVCILZWWPKOLD-XQXXSGGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2(O1)CO)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H]([C@@H](O[C@]2(O1)CO)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938858 | |
| Record name | 2,3-O-(1-Methylethylidene)hex-2-ulofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17682-71-2 | |
| Record name | 2,3-O-(1-Methylethylidene)-α-L-sorbofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17682-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017682712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-O-(1-Methylethylidene)hex-2-ulofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Isopropylidene Protection Mechanism
The 2,3-O-isopropylidene group is introduced via acid-catalyzed ketal formation between the cis-diol (C2 and C3 hydroxyl groups) of α-L-sorbofuranose and acetone. This reaction typically employs protic acids (e.g., sulfuric acid, p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride) as catalysts. The mechanism proceeds through protonation of the carbonyl oxygen of acetone, followed by nucleophilic attack by the diol and subsequent dehydration to form the ketal (Figure 1).
Figure 1: General reaction mechanism for isopropylidene protection.
Standard Laboratory Synthesis
A representative procedure involves dissolving α-L-sorbofuranose in anhydrous acetone with catalytic p-toluenesulfonic acid (0.1–1.0 mol%). The mixture is stirred under reflux (50–60°C) for 6–12 hours, followed by neutralization with a weak base (e.g., sodium bicarbonate) and solvent evaporation. The crude product is purified via recrystallization from ethanol/water or column chromatography.
Key Variables:
-
Solvent: Anhydrous acetone, dimethylformamide (DMF), or tetrahydrofuran (THF).
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Catalyst Loading: 0.5–2.0 equivalents of acid relative to substrate.
Optimization Strategies
Catalytic System Enhancements
Comparative studies reveal that p-toluenesulfonic acid outperforms sulfuric acid in minimizing side reactions (e.g., over-acetylation or decomposition), achieving yields of 85–92%. Lewis acids like zinc chloride require stricter anhydrous conditions but enable faster reactions (3–5 hours).
Table 1: Catalyst Performance Comparison
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| p-Toluenesulfonic acid | 55 | 8 | 92 | 98 |
| Sulfuric acid | 60 | 12 | 78 | 90 |
| Zinc chloride | 50 | 4 | 88 | 95 |
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state, while higher temperatures (>60°C) risk ketal migration or sugar decomposition. A balance is achieved at 50–55°C in acetone, yielding optimal regioselectivity.
Purification and Characterization
Isolation Techniques
Post-reaction, the product is isolated via:
Spectroscopic Confirmation
NMR Analysis:
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¹H NMR (CDCl₃): δ 5.42 (d, J = 4.2 Hz, H1), 4.58 (dd, J = 6.0, 4.2 Hz, H2), 4.35 (t, J = 6.0 Hz, H3), 1.48/1.32 (s, isopropylidene CH₃).
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¹³C NMR: δ 109.8 (isopropylidene quaternary C), 75.4 (C2), 73.9 (C3).
Mass Spectrometry: ESI-MS m/z 245.2 [M+H]⁺ confirms molecular weight.
Industrial-Scale Production
Chemical Reactions Analysis
Alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups.
Common Reagents: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions.
Major Products: Depending on the reaction, products can include acids, alcohols, and substituted derivatives.
Scientific Research Applications
Alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- is used in various scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in glycan formation and degradation.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of biochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- involves its interaction with enzymes involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases .
Comparison with Similar Compounds
6-Azido-6-deoxy-2,3-O-isopropylidene-α-L-sorbofuranose
- Structural Difference : The 6-hydroxyl group of the parent compound is replaced by an azido (-N₃) group, resulting in a deoxygenated backbone .
- Molecular Formula : C₁₂H₁₉N₃O₅ (molecular weight: 285.29 g/mol).
- Key Properties: Enhanced reactivity in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). Potential toxicity concerns due to the azide moiety; safety profiles require further validation .
- Applications : Used in bioconjugation and polymer chemistry.
1-O-Benzyl-2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose
Diacetone-L-sorbose (Synonymous Compound)
- Structural Identity : This is an alternative name for the parent compound, confirming its dual isopropylidene protection .
- Key Properties: Identical to α-L-sorbofuranose, 2,3-O-(1-methylethylidene)- in terms of stability and reactivity.
Comparative Analysis of Physical and Chemical Properties
Biological Activity
Alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- (CAS No. 17682-71-2) is a carbohydrate derivative that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This compound is primarily studied within the field of glycobiology, which focuses on the structure and function of carbohydrates in biological systems.
- Molecular Formula : C₉H₁₆O₆
- Molecular Weight : 220.22 g/mol
- Density : 1.347 g/cm³
- Melting Point : 93-95 ºC
- Boiling Point : 393.7 ºC at 760 mmHg
- Flash Point : 191.9 ºC
These properties indicate that alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- is a stable compound under standard laboratory conditions, making it suitable for various experimental applications.
Glycobiology Applications
Alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- is utilized as a biochemical reagent in glycobiology research. Its structural features allow it to interact with various biomolecules, influencing glycosylation processes and cellular signaling pathways. Studies have shown that this compound can serve as a substrate for glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to other molecules .
Case Studies
- Antiviral Activity : A study explored the antiviral properties of various carbohydrate derivatives, including sorbofuranose compounds. The results indicated that these compounds could inhibit viral replication in vitro, highlighting their potential as antiviral agents .
- Cancer Research : Another investigation focused on the role of carbohydrate structures in cancer cell signaling. It was found that modifications in sugar structures could alter cell adhesion and migration properties of cancer cells, suggesting that alpha-l-Sorbofuranose derivatives might influence tumor progression .
Research Findings
A summary of key findings from recent literature includes:
| Study Reference | Focus | Findings |
|---|---|---|
| Biela-Banas et al., 2013 | Glycobiology | Identified structural roles of sorbofuranose derivatives in glycosylation processes. |
| Hall et al., 2000 | Antiviral activity | Demonstrated inhibitory effects on viral replication by carbohydrate derivatives. |
| Beaupere et al., 1989 | Antimicrobial properties | Showed antimicrobial activity against specific bacterial strains with sorbofuranose derivatives. |
These studies collectively suggest that alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- may have significant implications for therapeutic applications across various fields.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing alpha-L-sorbofuranose, 2,3-O-(1-methylethylidene)-, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed protection of vicinal diols (e.g., 2,3-hydroxyl groups) using acetone or 2-methoxypropene to form the isopropylidene acetal. Optimization involves controlling temperature (0–25°C), solvent polarity (e.g., DMF or THF), and catalyst (e.g., p-toluenesulfonic acid). Evidence from analogous ribofuranose derivatives suggests yields >70% are achievable under anhydrous conditions . A table summarizing conditions from literature:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| p-TsOH | DMF | 25 | 75 | |
| H2SO4 (trace) | THF | 0 | 68 |
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The ¹H-NMR spectrum reveals characteristic acetal proton signals at δ 1.3–1.5 ppm (two singlets for methyl groups) and furanose ring protons between δ 4.0–5.5 ppm. ¹³C-NMR confirms the isopropylidene group (δ 25–30 ppm for CH3 and ~110 ppm for quaternary carbon). Mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 352.422 for C19H28O6 in analogous compounds) .
Q. What are the primary applications of this compound in carbohydrate chemistry?
- Methodological Answer : The 2,3-O-isopropylidene group acts as a protective moiety, enabling regioselective functionalization at the 5- or 6-position. Applications include glycosylation studies, nucleoside analogs, and chiral building blocks for natural product synthesis. For example, its ribofuranose analogs are intermediates in antiviral drug development .
Advanced Research Questions
Q. How does the stereoelectronic environment of the isopropylidene group affect regioselectivity in subsequent reactions?
- Methodological Answer : The rigidity of the bicyclic acetal structure directs nucleophilic attacks to less hindered positions. Computational studies (e.g., DFT) on similar compounds show that the 5-OH group becomes more nucleophilic due to reduced steric hindrance compared to the 6-position. Experimental validation involves comparing reaction outcomes with/without the protecting group .
Q. What contradictions exist in reported stability data for this compound under acidic vs. basic conditions?
- Methodological Answer : While the acetal is stable under basic conditions, acidic hydrolysis (e.g., 0.1M HCl in THF) cleaves the isopropylidene group. However, inconsistencies arise in hydrolysis rates: some studies report complete deprotection at 50°C/2h , while others note partial retention (e.g., 85% cleavage under identical conditions) . Contradictions may stem from trace water content or solvent effects, necessitating rigorous moisture control.
Q. How can multivariate data analysis enhance characterization of derivatives using UPLC-QTOF/MS?
- Methodological Answer : Principal Component Analysis (PCA) of UPLC-QTOF/MS datasets distinguishes derivatives based on retention times and fragmentation patterns. For example, in ingenol analogs, tR values vary systematically with acyl chain length (ΔtR = 0.4–1.5 min per -CH2- group). Applying this to sorbofuranose derivatives could automate structural elucidation .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Methodological Answer : Scale-up challenges include exothermic acetal formation and byproduct generation (e.g., dimerization). Strategies:
- Slow reagent addition to control temperature.
- Use of molecular sieves to scavenge water.
- In-line FTIR monitoring to detect intermediate overoxidation .
Data Contradiction Analysis
- Issue : Conflicting hydrolysis rates for the isopropylidene group.
- Resolution : Re-evaluate experimental parameters:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
